C6 Ceramide

Description

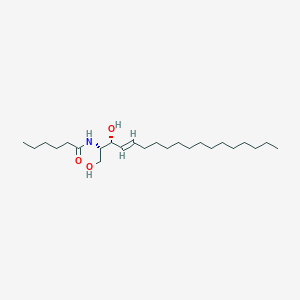

Structure

2D Structure

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-QFWQFVLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924923 | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124753-97-5 | |

| Record name | N-Hexanoylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

C6 Ceramide and Cellular Homeostasis Regulation

Modulation of Cell Proliferation and Growth

C6 ceramide demonstrates significant antiproliferative effects across a range of cell types, positioning it as a key regulator of cell growth. nih.govmdpi.com Its ability to inhibit cell proliferation is a cornerstone of its function in maintaining tissue homeostasis and is a primary focus of its investigation as a potential anti-cancer agent. nih.govnih.gov

Research has consistently shown that this compound can inhibit the proliferation of various cancer cells. For instance, exosomes derived from multiple myeloma (MM) cells treated with this compound were found to significantly inhibit the proliferation of both MM cells and endothelial cells. nih.gov This suggests that this compound can alter the intercellular communication mediated by exosomes to suppress tumor growth and angiogenesis. nih.gov Similarly, this compound has been observed to inhibit the motility of anaplastic thyroid carcinoma cells, a key factor in preventing metastasis and tumor progression. tottori-u.ac.jp In studies involving human hepatocarcinoma cells, synthetic ceramides (B1148491) were also found to significantly inhibit cell proliferation in a concentration-dependent manner. nih.gov The antiproliferative action of this compound has been noted in canine mammary cancer and is considered a key aspect of its tumor suppressor potential. nih.gov

A primary mechanism through which this compound inhibits cell proliferation is by inducing cell cycle arrest, effectively halting the progression of cells through the various phases of division. researchgate.netnih.gov This arrest prevents the replication of DNA and the subsequent creation of daughter cells, thereby controlling population growth. nih.gov The specific phase of the cell cycle that is arrested can vary depending on the cell type and the cellular context. uliege.be

One of the most frequently observed effects of this compound is the induction of cell cycle arrest in the G0/G1 phase. researchgate.netnih.gov In a study using Molt-4 leukemia cells, the addition of exogenous C6-ceramide caused a dramatic arrest in the G0/G1 phase, an effect comparable to that of serum withdrawal, which is known to halt cell proliferation. researchgate.netnih.gov This arrest is a critical checkpoint for the cell to determine whether to proceed with division. frontiersin.org In human hepatocarcinoma cells, C2-ceramide, another short-chain ceramide, also induced cell cycle arrest in the G1 phase. nih.gov This effect was associated with an accumulation of the p21 protein and a reduction in cyclin D1, key regulators of the G1 checkpoint. nih.gov Similarly, in human arterial endothelial cells, C2-ceramide caused G1 cell-cycle arrest through the downregulation of cyclin A protein expression. nih.gov

This compound can also modulate the transition from the G1 to the S phase of the cell cycle. The G1/S checkpoint ensures that the cell is ready for DNA synthesis. In some cancer cells, treatment with low concentrations of agents like cycloheximide (B1669411) can cause a blockade at both the G1 and S phases. nih.gov While not a direct study of this compound, this highlights the G1/S transition as a key regulatory point. Viral infections can also manipulate this checkpoint, with some viruses inducing G1/S phase arrest to enhance their own replication, a process often involving the p53 pathway. nih.gov this compound's ability to induce a G1 arrest effectively prevents cells from entering the S phase, thus blocking the G1/S transition. uliege.benih.gov

In addition to G1 arrest, this compound can induce a cell cycle block in the G2 phase. nih.gov In a study on rhabdomyosarcoma (RMS) cell lines, the application of C6-ceramide led to a G2 arrest. nih.gov This arrest was dependent on the rapid induction of the p21Cip1/Waf1 protein, a cyclin-dependent kinase inhibitor. nih.gov Interestingly, some studies have reported a dual blockade. For example, in human colon carcinoma cells, C6-ceramide was found to induce a double block in the G1 and G2 phases, leading to an emptying of the S phase. uliege.be

Cell Cycle Arrest Mechanisms

Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis, or programmed cell death, in a wide variety of cell types. nih.govnih.govfrontiersin.orgnih.gov This function is central to its role as a tumor suppressor lipid and is a major reason for its investigation in cancer therapy. nih.govnih.gov The apoptotic process initiated by this compound involves a cascade of molecular events that lead to controlled cellular dismantling and elimination.

In human astrocytoma (glioblastoma) cells, C6-ceramide treatment was shown to effectively induce apoptosis, leading to approximately 65% cell death. nih.gov This process was confirmed to be p53-dependent and was accompanied by DNA fragmentation and caspase-3 activation. nih.gov Similarly, in breast cancer cells, C6-ceramide treatment resulted in a significant increase in apoptosis, characterized by the cleavage of caspase-3 and PARP, a greater than 70% increase in Annexin-V positive cells, and a shift in the Bax:Bcl-2 ratio to favor apoptosis. nih.gov

The apoptotic signaling triggered by this compound often involves the activation of caspases, a family of proteases that execute the cell death program. frontiersin.org In chronic myelogenous leukemia (CML) cells, C6-ceramide was found to induce apoptosis through the cleavage of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. nih.gov This activation of caspase-8 occurred alongside the activation of the c-JUN N-Terminal Kinase (JNK) stress signaling pathway. nih.gov In rice protoplasts, this compound-induced programmed cell death was also linked to a significant increase in the activity of caspase-3-like proteases. frontiersin.org

Mitochondria play a crucial role in the apoptotic process induced by this compound. Treatment of breast cancer cells with C6-ceramide led to mitochondrial membrane depolarization. nih.gov In rice protoplasts, this compound treatment resulted in an accumulation of ceramide in the mitochondria and a rapid increase in intracellular calcium, both of which are critical events in the induction of programmed cell death. frontiersin.org

Research Findings on this compound Effects

This compound and Cell Cycle Arrest

Caspase-Dependent Pathways

A central mechanism through which this compound induces apoptosis is the activation of caspase-dependent pathways. nih.gov Caspases, a family of cysteine proteases, are key executioners of apoptosis. researchgate.net this compound has been shown to initiate a cascade of these proteases, leading to the systematic dismantling of the cell. nih.govnih.gov This activation involves both initiator caspases, which start the apoptotic signal, and effector caspases, which carry out the widespread proteolysis of cellular components. nih.govresearchgate.net

Effector caspase-3 is a critical executioner caspase in the apoptotic process, and its activation is a frequent outcome of this compound treatment. nih.govresearchgate.net In chronic myelogenous leukemia (CML)-derived K562 cells, this compound treatment leads to the activation of Caspase-3. nih.gov The essential role of this caspase is highlighted by the fact that a specific Caspase-3 inhibitor, Z-DEVD-FMK, can protect K562 cells from this compound-induced apoptosis. nih.gov Similarly, studies in rice protoplasts have shown that this compound treatment causes a significant, four-fold increase in caspase-3-like protease activity within 6 hours. nih.govfrontiersin.org This activation was preventable by a caspase-3 specific inhibitor, demonstrating that this compound-induced programmed cell death in this system requires caspase activity. nih.govfrontiersin.org The activation of caspase-3 is often confirmed by observing the cleavage of its downstream substrates, such as PARP. nih.govresearchgate.net

| Cell/System Type | Observation | Inhibitor Effect | Source |

|---|---|---|---|

| K562 (Chronic Myelogenous Leukemia) | C6-ceramide promotes activation of Caspase-3. | Caspase-3 inhibitor Z-DEVDFMK protects cells from apoptosis. | nih.gov |

| Rice (Oryza sativa) Protoplasts | Caspase-3 like protease activity increased about four-fold at 6 hours post-treatment. | Caspase-3 specific inhibitor (Ac-DEVD-CHO) decreased this compound-induced cell death. | nih.govfrontiersin.org |

| T cell lines | Ceramide induction leads to downstream caspase-3 activation following activation of initiator caspases. | Not specified for caspase-3 directly, but upstream caspase knockdown blocked apoptosis. | nih.gov |

This compound also engages the extrinsic apoptotic pathway through the activation of initiator caspase-8. nih.gov In K562 cells, treatment with this compound induces the cleavage, and thus activation, of both caspase-8 and caspase-9. nih.govresearchgate.net However, further investigation revealed that only a caspase-8 inhibitor, and not a caspase-9 inhibitor, could protect the cells from apoptosis, indicating that the extrinsic pathway mediated by caspase-8 is essential for this compound-induced cell death in this context. nih.govresearchgate.net In other cellular systems, such as T cell lines, ceramide has been shown to induce a sequential activation of caspase-2 and then caspase-8, both acting upstream of the mitochondria. nih.gov This suggests a potential regulatory role for caspase-2 on caspase-8 activity in response to ceramide. nih.gov

| Cell/System Type | Observation | Key Finding | Source |

|---|---|---|---|

| K562 (Chronic Myelogenous Leukemia) | C6-ceramide induces cleavage and activation of Caspase-8. | Caspase-8 is required for C6-ceramide-induced apoptosis, indicating reliance on the extrinsic pathway. | nih.govresearchgate.net |

| T cell lines | Ceramide induces sequential activation of caspase-2 and caspase-8 upstream of mitochondria. | Caspase-2 acts upstream of caspase-8 in ceramide-induced apoptosis. | nih.gov |

The cleavage of Poly(ADP)-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair, is considered a hallmark of apoptosis. nih.govnih.gov PARP is a primary substrate for activated caspase-3. nih.govjyi.org Following treatment with this compound, the activation of caspase-3 leads to the proteolytic cleavage of the full-length PARP (approximately 116 kDa) into an 85 kDa fragment. nih.govnih.govjyi.org This event has been clearly demonstrated in K562 cells, where Western blot analysis showed PARP cleavage upon treatment with this compound, confirming caspase-3 activation. researchgate.net The cleavage of PARP not only serves as a marker for apoptosis but also facilitates cellular dismantling by preventing DNA repair and conserving energy in the dying cell. nih.govjyi.org

Mitochondrial Pathway of Apoptosis

This compound is a potent inducer of the mitochondrial or intrinsic pathway of apoptosis. nih.govresearchgate.net This pathway converges on the mitochondria, causing profound changes in their integrity and function. jyi.orgnih.gov Ceramide can accumulate in mitochondria and has been shown to have direct effects on the organelle, leading to mitochondrial outer membrane permeabilization (MOMP). nih.govnih.gov This event is widely considered the "point of no return" in the apoptotic process, as it unleashes pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govwikipedia.org

A key event in this compound-induced apoptosis is the permeabilization of the mitochondrial outer membrane (MOMP). researchgate.netnih.gov It is proposed that ceramides, including this compound, can self-assemble within the outer mitochondrial membrane to form large, stable channels. nih.govnih.gov These ceramide channels are large enough to allow the passage of small proteins, effectively breaching the barrier function of the outer membrane. nih.govnih.gov This channel formation is a direct biophysical mechanism for MOMP, distinct from the pore-forming activity of Bcl-2 family proteins like BAX and BAK, although synergy can exist. nih.gov The formation of these channels increases the permeability of the mitochondrial membrane, a critical step that precedes the release of pro-apoptotic proteins. nih.govplos.org

A direct consequence of this compound-induced MOMP is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. jyi.orgnih.govnih.gov Studies using isolated rat liver mitochondria have shown that this compound can directly induce the release of cytochrome c. nih.gov This release is not due to a general disruption of the membrane, as this compound does not alter the mitochondrial transmembrane potential on its own in energized mitochondria. nih.gov Instead, the formation of ceramide channels provides a direct conduit for cytochrome c to exit the mitochondria. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of caspase-9 and the subsequent execution of the apoptotic program. youtube.com However, it is noteworthy that in some non-mammalian systems, such as rice protoplasts, this compound-induced cell death occurs without the detectable translocation of cytochrome c to the cytosol, suggesting the existence of alternative or divergent pathways. nih.govfrontiersin.org

Disruption of Mitochondrial Membrane Potential

This compound has been shown to directly impact mitochondrial integrity, a critical checkpoint in the intrinsic apoptotic pathway. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). Studies have indicated that cell-permeable C6-ceramide can lead to the loss of mitochondrial membrane potential, which is a precursor to cell death. nih.gov In breast cancer cells, the combination of C6-ceramide with an acid ceramidase inhibitor resulted in mitochondrial membrane depolarization. nih.gov This depolarization is associated with the permeabilization of the mitochondrial outer membrane, a process that can be promoted by exogenous C2- and C6-ceramides. preprints.orgnih.gov This permeabilization is a point of no return, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Involvement of p53 in Apoptosis

The tumor suppressor protein p53 plays a complex and sometimes cell-type-dependent role in ceramide-mediated apoptosis. Research has demonstrated that C6-ceramide can induce p53-dependent apoptosis in human glioblastoma multiforme cells. nih.govnih.gov In these studies, treatment with C6-ceramide led to an induction of p53, which was linked to the subsequent apoptotic cell death. nih.govnih.gov The relationship between ceramide and p53 is an active area of investigation, with some evidence suggesting a positive feedback loop. For instance, C16-ceramide has been found to activate p53, and p53, in turn, can transcriptionally activate ceramide synthase 6 (CerS6), the enzyme that generates C16-ceramide. mdpi.com Furthermore, CerS6-derived C16-ceramide appears to be crucial for stabilizing the p53 protein. mdpi.com However, the interplay is not always straightforward. In certain contexts, such as in p53-deficient glioblastoma cells, apoptosis can be induced by increasing ceramide levels through the action of acid sphingomyelinase, indicating that ceramide can also act downstream or independently of p53. mdpi.com

Role of Reactive Oxygen Species (ROS) in Apoptosis Induction

The generation of reactive oxygen species (ROS) is another significant mechanism through which this compound can induce apoptosis. The introduction of exogenous C6-ceramide has been observed to trigger a rapid formation of ROS. nih.gov This increase in intracellular ROS contributes to cellular stress and can initiate cell death pathways. In breast cancer cells, the combination of C6-ceramide with the chemotherapeutic drug docetaxel (B913) led to a significant increase in ROS production, which was associated with enhanced apoptosis. nih.gov Similarly, when C6-ceramide was used alongside an acid ceramidase inhibitor in breast cancer cells, it resulted in a four-fold increase in ROS levels, contributing to the synergistic cytotoxic effect. nih.gov

Apoptosis Induction in Specific Cell Types

The pro-apoptotic effects of this compound have been documented across a diverse range of cell types, with particularly extensive research in various cancer models and neuronal cells.

Cancer Cell Lines (e.g., Glioblastoma, Lung Non-Small Cell Lung Cancer, Breast Cancer, Leukemia, Ovarian Carcinoma, Colorectal Carcinoma)

This compound has demonstrated significant potential in inducing apoptosis in a wide array of cancer cell lines, highlighting its broad-spectrum anti-cancer activity.

Glioblastoma: In human glioblastoma multiforme (GBM) cells, C6-ceramide has been shown to induce p53-dependent apoptosis. nih.govnih.gov Studies on C6 rat glioma cells also confirmed that this compound effectively causes cytotoxicity and triggers apoptotic cell death. nih.govturkishneurosurgery.org.tr The direct application of C6-ceramide to cultured GBM cells has been sufficient to induce apoptosis, underscoring the importance of the ceramide-to-sphingosine-1-phosphate ratio in determining cell fate. mdpi.com

Non-Small Cell Lung Cancer (NSCLC): C6-ceramide is effective in inducing apoptosis in lung epithelial cells. nih.govatsjournals.org The mechanism in NSCLC cells can involve the regulation of the Txnip/Trx1 complex. nih.gov Furthermore, novel synthetic ceramide analogs have shown potent anti-NSCLC activity by inducing apoptosis. e-century.us

Breast Cancer: The pro-apoptotic effects of this compound are enhanced when used in combination with other agents. Co-administration with docetaxel significantly increases growth inhibition and apoptosis in breast cancer cells. nih.gov A synergistic effect is also observed when C6-ceramide is combined with an inhibitor of acid ceramidase, leading to a marked decrease in cell viability. nih.gov The enzyme CerS6, which produces C16-ceramide, is often upregulated in breast cancer and plays a role in regulating apoptosis. preprints.org

Leukemia: C6-ceramide has been reported to promote apoptosis in chronic myelogenous leukemia (CML) cells, such as the K562 cell line. nih.govnih.govresearchgate.net Its efficacy extends to other CML cell lines like KBM5, and it can even induce cell death in imatinib-resistant variants, although to a lesser extent. nih.govnih.gov

Ovarian Carcinoma: In ovarian cancer cells, this compound acts synergistically with the chemotherapy drug paclitaxel (B517696) to induce cell death. nih.gov The use of cell-permeable C6-ceramide has been shown to induce apoptosis, and its encapsulation in nanoliposomes can help sensitize paclitaxel-resistant ovarian cancer cells to treatment. oaepublish.comaacrjournals.org

Colorectal Carcinoma: C6-ceramide treatment has been found to inhibit the growth of colorectal cancer (CRC) cells by inducing apoptosis. clinicsinoncology.com Its use in combination with other chemotherapeutic agents has been shown to increase the effectiveness of the treatment in CRC cell lines. nih.gov In some colon cancer cells, such as the HT-29 line, C6-ceramide can also induce autophagy. preprints.org

Table 1: Research Findings on this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line Type | Key Findings | Citations |

|---|---|---|

| Glioblastoma | Induces p53-dependent apoptosis. Causes cytotoxicity and apoptosis in rat glioma cells. | nih.gov, nih.gov, nih.gov, turkishneurosurgery.org.tr, mdpi.com |

| NSCLC | Induces apoptosis via the Txnip/Trx1 complex. | nih.gov, nih.gov, e-century.us, atsjournals.org |

| Breast Cancer | Synergizes with docetaxel and acid ceramidase inhibitors to enhance apoptosis. | nih.gov, nih.gov, preprints.org |

| Leukemia | Promotes apoptosis in CML cell lines, including imatinib-resistant variants. | nih.gov, nih.gov, researchgate.net, nih.gov |

| Ovarian Carcinoma | Acts synergistically with paclitaxel; nanoliposomes can overcome chemoresistance. | nih.gov, oaepublish.com, aacrjournals.org |

| Colorectal Carcinoma | Inhibits growth by inducing apoptosis; can also induce autophagy. | preprints.org, clinicsinoncology.com, nih.gov |

Neuronal Cells

The effect of this compound on neuronal cells is concentration-dependent. While lower concentrations are associated with differentiation, higher concentrations of this compound are cytotoxic and induce apoptosis. nih.govnih.gov In rat primary cortical neurons, for example, treatment with C2-ceramide, a related short-chain ceramide, leads to the upregulation of the apoptotic executioners caspase-9 and caspase-3. nih.gov This suggests that at sufficient levels, ceramides can activate the intrinsic apoptotic pathway in neuronal cells, leading to programmed cell death.

Differentiation Processes

The influence of this compound on differentiation is not limited to neuronal lineages. In the context of the immune system, C6-ceramide, when combined with Interleukin-12 (IL-12), was found to enhance the differentiation of T helper type 1 (Th1) cells. nih.gov This was demonstrated by an increase in the population of IFN-γ expressing CD4+ T cells and an upregulation of the master transcription factor for Th1 responses, T-bet. nih.gov This indicates that this compound can modulate cellular differentiation programs in various biological contexts.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| C2 ceramide |

| This compound |

| C16 ceramide |

| Cisplatin |

| Docetaxel |

| Doxorubicin |

| GW4869 |

| Imatinib |

| Interleukin-12 (IL-12) |

| N-acetyl-l-cysteine (NAC) |

| Paclitaxel |

| Sanglifehrin A (SfA) |

| Trichostatin A |

Molecular Mechanisms and Signaling Pathways Mediated by C6 Ceramide

Interactions with Protein Kinases and Phosphatases

C6 ceramide functions as a pivotal signaling molecule by directly or indirectly modulating the activity of protein kinases and protein phosphatases. These enzymes control the phosphorylation state of a vast array of substrate proteins, thereby governing critical cellular activities such as growth, proliferation, apoptosis, and stress responses. Ceramide's influence on these enzymes can lead to significant shifts in cellular signaling networks.

Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that is allosterically activated by ceramide, earning it the designation of a Ceramide-Activated Protein Phosphatase (CAPP). oup.comnih.gov This activation is a key mechanism by which ceramide executes its biological functions. The interaction is stereospecific, with D-erythro-C6 ceramide effectively activating the catalytic subunit of PP2A. capes.gov.br

One mechanism of activation involves ceramide's ability to bind directly to the endogenous PP2A inhibitor, SET (also known as I2PP2A). frontiersin.orgnih.gov In lung carcinoma cell extracts, biotin-labeled this compound was shown to pull down SET, identifying it as a direct ceramide target. frontiersin.org Under normal conditions, SET restrains PP2A activity. nih.gov By binding to SET, ceramide disrupts the inhibitory complex between SET and PP2A, leading to the release and subsequent activation of the phosphatase. frontiersin.orgnih.gov This activation allows PP2A to dephosphorylate and regulate its downstream targets, influencing pathways involved in cell death and survival. frontiersin.orgwikipedia.org For instance, ceramide-activated PP2A can dephosphorylate and inactivate the anti-apoptotic protein Bcl-2, promoting cell death. wikipedia.org

Table 1: Research Findings on this compound and PP2A Activation

| Finding | Cell Type/System | Key Outcome | Reference(s) |

|---|---|---|---|

| This compound activates PP2A, which is implicated in insulin (B600854) resistance. | L6 rat myotubes | This compound treatment mimicked the effects of TNFα in activating protein phosphatase activity. | oup.comnih.gov |

| Biotin-labeled this compound pulls down SET, a PP2A inhibitor, from cell extracts. | A549 lung carcinoma cells | Identifies SET as a direct molecular target for ceramide, leading to PP2A activation. | frontiersin.org |

| D-erythro-C6 ceramide activates the catalytic subunit of PP2A in a stereospecific manner. | In vitro | Demonstrates the specific structural requirements for ceramide to activate PP2A. | capes.gov.br |

| Ceramide binds to I2PP2A (SET), disrupting its association with PP2A and leading to PP2A activation. | Endothelial cells | Elucidates a mechanism for ceramide-induced PP2A activation and its role in vascular dysfunction. | nih.gov |

| Treatment with this compound can induce cell death through a PP2A-dependent pathway. | AML-ETO+ cell lines | Shows that PP2A activation by ceramide analogs can lead to the degradation of oncoproteins like c-Myc. | frontiersin.org |

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound is a well-established negative regulator of this pathway. nih.gov Its inhibitory actions are multifaceted, primarily involving the dephosphorylation and inactivation of the central kinase AKT, which in turn leads to the suppression of downstream effectors like mTOR. researchgate.netnih.govnih.gov

A primary mechanism by which this compound inhibits the PI3K/AKT pathway is by promoting the dephosphorylation of AKT (also known as Protein Kinase B or PKB). bohrium.comnih.gov The addition of this compound to cells leads to a significant loss of AKT activation. bohrium.comnih.gov This effect is not due to a decrease in the production of PI3K lipid products but rather to an accelerated dephosphorylation of AKT, suggesting the activation of a phosphatase. bohrium.comnih.gov

Specifically, this compound treatment consistently reduces the phosphorylation of AKT at serine 473, a key residue for its maximal activation, while phosphorylation at threonine 308 may remain unaffected. bohrium.comnih.gov This dephosphorylation is mediated by ceramide-activated protein phosphatases, including PP1 and PP2A. oup.comnih.govnih.gov For example, co-administration of C6-ceramide with histone deacetylase inhibitors (HDACIs) was found to activate PP1, which then leads to AKT dephosphorylation. nih.gov The dephosphorylation and subsequent inactivation of AKT disrupt its ability to promote cell survival signals. bohrium.comresearchgate.net

Table 2: Research Findings on this compound and AKT Dephosphorylation

| Finding | Cell Type/System | Key Outcome | Reference(s) |

|---|---|---|---|

| This compound causes a 50-60% loss of AKT activation by accelerating the dephosphorylation of serine 473. | Granulocyte-macrophage colony-stimulating factor-stimulated cells | Identifies serine 473 as the principal target of a ceramide-activated phosphatase acting on AKT. | bohrium.comnih.gov |

| This compound treatment mimics TNFα in reducing insulin-stimulated phosphorylation of AKT. | L6 rat myotubes | Suggests that ceramide-induced AKT dephosphorylation is mediated by a protein phosphatase activity. | oup.comnih.gov |

| This compound in combination with an HDACI activates PP1, leading to AKT dephosphorylation. | Pancreatic and ovarian cancer cells | Demonstrates a synergistic effect where this compound-induced PP1 activation causes AKT inactivation. | nih.gov |

| Ceramide-induced inhibition of AKT phosphorylation is mediated through the activation of PKCζ. | A7r5 vascular smooth muscle cells | Proposes an alternative mechanism where ceramide activates PKCζ, which then leads to diminished AKT activation. | researchgate.net |

Downstream of AKT, this compound also exerts inhibitory effects on the mammalian target of rapamycin (mTOR), particularly the mTOR complex 1 (mTORC1). researchgate.netnih.govresearchgate.net The inhibition of mTORC1 is often mediated through the activation of AMP-activated protein kinase (AMPK). researchgate.netnih.gov Research has shown that this compound can enhance the activation of AMPK, especially in combination with chemotherapeutic agents like Doxorubicin. researchgate.netnih.govresearchgate.net Activated AMPK then phosphorylates and inhibits components of the mTORC1 pathway, leading to a reduction in its activity. researchgate.net This inhibition of mTOR, a central regulator of protein synthesis and cell growth, contributes significantly to the anti-proliferative effects of this compound. nih.govresearchgate.net

Table 3: Research Findings on this compound and mTOR Inhibition

| Finding | Cell Type/System | Key Outcome | Reference(s) |

|---|---|---|---|

| This compound enhances Doxorubicin-induced AMPK activation, leading to mTORC1 inhibition. | Multiple cancer cell lines (MCF-7, L3.6) | Shows that this compound sensitizes cancer cells to chemotherapy by promoting the AMPK-mTORC1 inhibitory axis. | researchgate.netnih.govresearchgate.net |

| Ceramide is a well-established suppressor of Akt, which inactivates downstream mTOR signaling. | General review | Positions ceramide as an upstream inhibitor of the Akt/mTOR pathway. | nih.gov |

| Co-administration of C6-ceramide with HDACIs leads to inactivation of the Akt/mTOR pathway. | Multiple cancer cells | Reinforces the inhibitory effect of this compound on the mTOR pathway as part of its anti-tumor activity. | nih.gov |

In contrast to its inhibitory effects on pro-survival pathways, this compound actively stimulates stress-activated protein kinase (SAPK) cascades. unc.edunih.gov SAPKs, which include the c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases, are activated in response to cellular stress and inflammatory cytokines. unc.edunih.gov Ceramide acts as a second messenger in these pathways, linking stress signals like those from tumor necrosis factor-alpha (TNFα) to the activation of SAPKs. unc.edunih.gov

This compound is a potent activator of the c-Jun N-terminal kinase (JNK), also known as SAPK. unc.edunih.govnih.gov Treatment of cells with cell-permeable ceramide analogs or with sphingomyelinase (which generates ceramide) leads to the rapid and prolonged stimulation of JNK activity. unc.edunih.govnih.gov This activation places ceramide upstream of JNK in the signaling cascade. unc.edu The activation of JNK by ceramide can be mediated through several mechanisms, including the direct activation of protein kinase C zeta (PKCζ), which then forms a signaling complex with upstream activators of JNK. nih.gov

Once activated, JNK phosphorylates transcription factors, most notably c-Jun. unc.edunih.gov This leads to increased expression of AP-1-dependent genes, such as the c-jun gene itself, contributing to cellular responses like apoptosis. unc.edunih.govnih.gov In some cancer cells, the activation of JNK is a critical component of the cytotoxic effects observed following combined treatment with this compound and chemotherapeutic drugs. nih.gov

Table 4: Research Findings on this compound and JNK Activation

| Finding | Cell Type/System | Key Outcome | Reference(s) |

|---|---|---|---|

| Exogenous sphingomyelinase and C2-ceramide lead to rapid and prolonged stimulation of JNK/SAPK activity. | HL-60 human promyelocytic cells | Establishes ceramide as a second messenger for a subset of TNFα effects, specifically linking it to JNK activation. | unc.edunih.gov |

| Ceramide activates JNK to inhibit a cAMP-gated K+ conductance in intestinal epithelia. | T84 intestinal epithelial cells | Defines a novel lipid-mediated pathway where ceramide-induced JNK activation regulates ion transport. | nih.gov |

| Ceramide directly activates PKCζ, which mediates the formation of a SAPK/JNK signaling complex. | Human embryonic kidney (HEK-293) cells | Demonstrates that ceramide-induced JNK activation can proceed through PKCζ. | nih.gov |

| This compound plus docetaxel (B913) induces JNK activation, contributing to apoptosis. | Breast cancer cells (MCF-7, MDA-231) | Shows that JNK activation is part of the synergistic anti-cancer effect of this compound and docetaxel. | nih.gov |

| Ceramide induces JNK pathway activation, leading to c-Jun phosphorylation and neuronal apoptosis. | Primary cultured cortical neurons | Links ceramide-induced JNK/c-Jun activation to the apoptotic program in post-mitotic neurons. | nih.gov |

Activation of Stress-Activated Protein Kinases (SAPKs)

p38 Mitogen-Activated Protein Kinase (MAPK) Activation

This compound is a known activator of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade involved in cellular stress responses, inflammation, and apoptosis. The accumulation of ceramide, which can be mimicked by the administration of exogenous this compound, triggers the phosphorylation and subsequent activation of p38 MAPK. nih.gov This activation is not a direct interaction but is mediated through a series of upstream events.

One identified mechanism involves the transcriptional upregulation of thioredoxin-interacting protein (Txnip). ashpublications.org Ceramide treatment leads to increased Txnip expression. Txnip then binds to and inhibits thioredoxin, causing the dissociation and activation of Apoptosis Signal-regulating Kinase 1 (ASK1). ashpublications.org Activated ASK1, in turn, phosphorylates and activates p38 MAPK. ashpublications.orgnih.gov This entire cascade, from ceramide-induced Txnip expression to p38 MAPK activation, can lead to downstream events such as endoplasmic reticulum (ER) stress and mitochondria-mediated apoptosis. ashpublications.org

In the context of cellular degeneration, such as in nucleus pulposus cells of intervertebral discs, increased ceramide levels are associated with accelerated degradation. nih.gov This degenerative effect is directly linked to the activation of the p38 MAPK pathway, and inhibition of p38 MAPK can alleviate the cellular damage induced by this compound. nih.govresearchgate.net

Inhibition of Protein Phosphatase 1 (PP1)

The interaction between this compound and Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase, presents a more complex picture with seemingly contradictory findings depending on the specific ceramide analog and cellular context.

Some studies report that this compound treatment leads to the activation of PP1. For instance, in melanoma cells, liposomal this compound was shown to activate PP1, which then dephosphorylates and inactivates the Akt-mTOR signaling pathway, contributing to the compound's anti-cancer effects. nih.gov Similarly, in skeletal muscle cells, tumor necrosis factor-α (TNFα) was found to increase PP1 activity in a ceramide-dependent manner, a process mimicked by this compound treatment. oup.comresearchgate.net

Conversely, a water-soluble analog, C6 pyridinium (B92312) ceramide, has been demonstrated to inhibit PP1. nih.gov This synthetic derivative binds to the catalytic subunit of PP1 and blocks its phosphatase activity. nih.govresearchgate.net The inhibition of PP1 by C6 pyridinium ceramide leads to an increase in the phosphorylation of splicing regulatory proteins, thereby influencing alternative pre-mRNA splicing. nih.gov This stands in contrast to natural ceramides (B1148491) which have been reported to decrease the phosphorylation of these same proteins by activating PP1. nih.gov These findings suggest that the specific chemical structure of the ceramide analog can dictate its effect on PP1 activity.

Regulation of Gene Expression

This compound influences cellular function by modulating the expression of specific genes and microRNAs, thereby impacting critical signaling pathways.

Modulation of miR-29b Expression

This compound has been shown to indirectly regulate the expression of microRNA-29b (miR-29b), a small non-coding RNA with roles in tumor suppression and angiogenesis. In the context of multiple myeloma (MM), exosomes released from MM cells treated with this compound were found to contain elevated levels of miR-29b. nih.govnih.gov When these exosomes are taken up by endothelial cells, they transfer their cargo, leading to a significant increase in intracellular miR-29b levels in the recipient cells. nih.govnih.gov

This this compound-mediated increase in miR-29b expression in endothelial cells has functional consequences. It suppresses the proliferation, migration, and tube formation of these cells, which are all key processes in angiogenesis. nih.gov The mechanism for this anti-angiogenic effect involves miR-29b targeting the Akt signaling pathway. Increased miR-29b leads to decreased mRNA and protein expression of Akt3, PI3K, and VEGFA, key components and downstream effectors of the Akt pathway. nih.govnih.gov

Impact on p53 Induction

The relationship between this compound and the tumor suppressor protein p53 is intricate and appears to be highly dependent on the cellular context and the specific experimental conditions. Several studies have investigated whether this compound's pro-apoptotic effects are mediated through the induction of p53.

In some cancer cell lines, such as human astrocytoma (glioblastoma), treatment with this compound has been observed to induce p53-dependent apoptosis. nih.gov In these instances, an increase in p53 protein levels was detected following ceramide treatment. nih.gov Furthermore, the synergistic effect of this compound with chemotherapeutic agents like vincristine (B1662923) has been linked to the activation of an AMPK-p53 signaling axis. oup.com This co-treatment leads to p53 activation (phosphorylation and upregulation), its translocation to the mitochondria, and subsequent cell death. oup.comnih.gov

However, other research indicates that this compound can exert its effects independently of p53. Studies in Molt-4 leukemia cells have shown that this compound can induce cell cycle arrest and apoptosis without altering p53 protein levels. scispace.com In these cells, the growth-suppressive effects of ceramide were maintained even when p53 function was abrogated, suggesting that p53 is not a necessary downstream mediator of ceramide signaling in this context. scispace.com Therefore, while this compound can engage the p53 pathway in certain scenarios, it also operates through p53-independent mechanisms. mdpi.com

Regulation of Early Growth Response 3 (EGR3)

Recent research has identified Early Growth Response 3 (EGR3) as a direct target of this compound in canine mammary cancer. nih.govnih.gov EGR3 is a transcription factor belonging to the C2H2-type zinc-finger protein family and is implicated in various cellular processes, including cell growth and differentiation. wikipedia.orgnih.govresearchgate.net

In canine mammary cancer cells, treatment with this compound leads to a decrease in the expression of EGR3. nih.govresearchgate.net This downregulation of EGR3 is a key mechanism behind the anti-tumor effects of this compound. The inhibition of EGR3 by this compound results in reduced cancer cell proliferation and migration, ultimately inhibiting tumor growth and metastasis. nih.govnih.gov

Influence on JAK1/STAT3 Signaling

The regulation of EGR3 by this compound is directly linked to its influence on the Janus kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov This pathway is crucial for cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.

Studies have demonstrated that EGR3 promotes the proliferation and migration of canine mammary cancer cells by activating the JAK1/STAT3 pathway. nih.gov Specifically, the knockdown of EGR3 expression leads to an upregulation of phosphorylated JAK1 (pJAK1) and phosphorylated STAT3 (pSTAT3), thereby activating the pathway. nih.govnih.gov By downregulating EGR3, this compound effectively inhibits the activation of JAK1/STAT3 signaling. nih.govnih.gov This inhibition is a critical downstream consequence of this compound's action, contributing significantly to its anti-cancer properties in this model. nih.govmdpi.com

Data Tables

Table 1: Summary of this compound's Effect on Signaling Molecules

| Target Molecule | Effect of this compound | Downstream Pathway/Process | Cell/System Studied |

|---|---|---|---|

| p38 MAPK | Activation/Phosphorylation | Apoptosis, Cellular Degeneration | Various Cancer Cells, Nucleus Pulposus Cells |

| PP1 | Activation / Inhibition | Akt/mTOR inhibition / Splicing Factor Phosphorylation | Melanoma Cells / General (with PyrCer analog) |

| miR-29b | Upregulation (via exosomes) | Inhibition of Angiogenesis (via Akt pathway) | Multiple Myeloma / Endothelial Cells |

| p53 | Induction / No Change | Apoptosis / Apoptosis & Cell Cycle Arrest | Astrocytoma / Leukemia Cells |

| EGR3 | Downregulation | Inhibition of Proliferation & Migration | Canine Mammary Cancer |

| JAK1/STAT3 | Inhibition (indirectly) | Inhibition of Proliferation & Migration | Canine Mammary Cancer |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| C6 pyridinium ceramide | |

| Vincristine | |

| Myriocin | |

| SB203580 | |

| Tautomycin | |

| Okadaic acid | |

| LY294002 | |

| Actinomycin D | |

| Etoposide | |

| Tumor necrosis factor-α (TNFα) | |

| Thioredoxin | |

| Thioredoxin-interacting protein (Txnip) | |

| Apoptosis Signal-regulating Kinase 1 (ASK1) | |

| p38 Mitogen-Activated Protein Kinase (MAPK) | |

| Protein Phosphatase 1 (PP1) | |

| Akt | |

| mTOR | |

| miR-29b | |

| PI3K | |

| VEGFA | |

| p53 | |

| AMPK | |

| Early Growth Response 3 (EGR3) | |

| Janus kinase 1 (JAK1) |

Impact on NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. The influence of ceramide on this pathway is complex, with evidence suggesting both pro- and anti-activation roles depending on the cellular context and stimulus. Short-chain ceramides, like C2 and this compound, have been instrumental in elucidating these interactions.

Research using the cell-permeable C2 ceramide has revealed the existence of a ceramide-calpain-NF-κB axis that promotes cell survival. nih.govresearchgate.net In this pathway, ceramide triggers the activation of calpain, a calcium-dependent protease. nih.gov Activated calpain can then lead to the processing of the NF-κB precursor protein p105 into the active p50 subunit and the degradation of the NF-κB inhibitor, IκBα. nih.govnih.gov This allows for the translocation of active NF-κB dimers to the nucleus, where they induce the transcription of pro-survival genes. nih.govresearchgate.net Studies in mouse embryonic fibroblasts have shown that cells deficient in calpain activity are resistant to ceramide-induced NF-κB activation and are more susceptible to cell death. nih.gov

Conversely, other studies indicate an inhibitory role for ceramide on NF-κB activation. In T lymphocytes, ceramide has been shown to inhibit the protein kinase C (PKC)-mediated activation of NF-κB. nih.govresearchgate.net Specifically, ceramide can reduce the kinase activity of PKCθ, a critical enzyme for NF-κB activation following T-cell receptor stimulation. researchgate.net This inhibition leads to reduced production of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell activation whose transcription is dependent on NF-κB. nih.govresearchgate.net This suggests that by modulating PKC activity, ceramide can act as a negative regulator of immune responses. researchgate.net The dual nature of ceramide's effect on NF-κB highlights the pathway's intricate regulation, where the ultimate cellular outcome is determined by the interplay of various signaling components and the specific cellular environment. nih.govnih.gov

Membrane Dynamics and Interactions

This compound profoundly influences the biophysical properties and organization of cellular membranes, impacting asymmetry, domain formation, permeability, and trafficking.

Plasma Membrane Asymmetry

The plasma membrane of a healthy cell maintains a distinct asymmetry, with specific phospholipids (B1166683) segregated between the inner and outer leaflets. A genome-wide CRISPR screen identified that this asymmetry is a key factor in cellular sensitivity to this compound-induced toxicity. nih.govnih.gov The study revealed that the loss of the phospholipid flippase subunit TMEM30A, which helps maintain this asymmetry, confers resistance to cell death induced by this compound. nih.gov The disruption of membrane asymmetry may alter sphingolipid metabolism or the physical properties of the membrane, thereby affecting the formation of ceramide-induced signaling platforms or the function of integral membrane proteins involved in cell death pathways. nih.gov

Ceramide-Enriched Membrane Platforms

Ceramides can induce a reorganization of membrane lipids, leading to the formation of specialized domains. Within lipid rafts, which are microdomains enriched in sphingolipids and cholesterol, the enzymatic generation of ceramide from sphingomyelin (B164518) can cause these small domains to coalesce into larger, more stable structures known as ceramide-enriched membrane platforms. researchgate.netmdpi.comnih.gov These platforms serve as hubs for signal transduction by clustering receptor molecules and concentrating intracellular signaling proteins, thereby amplifying cellular responses to various stimuli. mdpi.comnih.gov While this process is described for endogenously generated ceramides, cell-permeable this compound is known to be metabolized within the cell, where it can be incorporated into longer-chain ceramides, thereby contributing to the modification of membrane raft functions. nih.gov This reorganization is a fundamental mechanism by which ceramide mediates its diverse biological effects, from stress responses to receptor-mediated signaling. mdpi.com

Permeation of Cell and Mitochondrial Membranes

This compound is widely used in research due to its enhanced ability to pass through the plasma membrane compared to its long-chain counterparts. nih.gov Beyond its own permeation, ceramide can dramatically alter the permeability of organellar membranes, most notably the mitochondrial outer membrane. Research has demonstrated that short-chain ceramides can self-assemble within the mitochondrial outer membrane to form large, permeable channels. researchgate.netnih.govnih.gov

These ceramide channels are not simple disruptions of the membrane but rather structured pores that allow the passage of small proteins. researchgate.netnih.gov Studies using isolated mitochondria have shown that ceramides induce the release of intermembrane space proteins, such as cytochrome c and adenylate kinase, with a molecular weight cut-off of approximately 60 kDa. nih.govnih.gov This process is a critical step in the intrinsic pathway of apoptosis. The channel formation is a reversible process, ruling out a non-specific detergent-like effect. researchgate.netnih.gov

| Feature of Ceramide-Induced Permeability | Finding |

| Location | Mitochondrial Outer Membrane |

| Mechanism | Formation of large, structured channels |

| Permeable Molecules | Small proteins (e.g., cytochrome c, adenylate kinase) |

| Molecular Weight Cut-off | ~60,000 Daltons |

| Key Consequence | Release of pro-apoptotic factors from mitochondria |

Intracellular Trafficking

Once inside the cell, this compound can be metabolized and trafficked to various organelles. A key pathway involves its transport from the endoplasmic reticulum (ER), a primary site of lipid synthesis, to the Golgi apparatus. This transport is mediated by the ceramide transfer protein (CERT). nih.gov CERT extracts ceramide from the ER and delivers it to the Golgi for the synthesis of sphingomyelin. nih.gov Fluorescently labeled this compound, such as NBD C6-ceramide, is a valuable tool for visualizing this process and is often used as a selective stain for the Golgi apparatus in living cells. The acyl chain structure of ceramides is a critical determinant of their trafficking and ultimate subcellular destination, influencing which signaling pathways are activated.

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a central organelle for protein and lipid synthesis, and disruptions to its function lead to a condition known as ER stress. Direct exposure of cells to short-chain ceramides, including this compound, has been shown to be a potent inducer of the ER stress response. This response involves the activation of the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.

Ceramide accumulation, whether exogenously supplied or endogenously generated, can activate key UPR signaling proteins. For example, alterations in ceramide levels have been linked to the activation of the ATF6 (Activating Transcription Factor 6) branch of the UPR. This activation can be triggered by the disruption of calcium homeostasis within the ER, another consequence of ceramide accumulation. The induction of ER stress is a significant mechanism through which this compound can exert its effects on cellular fate, linking lipid metabolism directly to the cellular stress and death machinery.

C6 Ceramide in Disease Models and Therapeutic Applications

Oncology and Cancer Therapy

C6 ceramide, a synthetic, cell-permeable analog of natural ceramide, has emerged as a significant molecule in oncology research. As a key player in sphingolipid metabolism, ceramide acts as a tumor-suppressor lipid, regulating critical cellular processes such as apoptosis, cell cycle arrest, and autophagy. nih.govalaska.edu Dysregulation of ceramide metabolism is a common feature in cancer, leading to uncontrolled cell growth and survival. nih.gov Consequently, strategies aimed at increasing intracellular ceramide levels, including the administration of exogenous analogs like this compound, are being actively investigated as potential cancer therapies. nih.govnih.gov

Anticancer Properties: Cell Cycle Arrest, Apoptosis Induction, Tumor Growth Inhibition

This compound exhibits potent anticancer properties by directly influencing the fundamental machinery of cell proliferation and survival. Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. mdpi.com This process is often mediated through the mitochondrial pathway, characterized by the release of cytochrome c, activation of caspases like caspase-3, and subsequent degradation of key cellular proteins such as poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net For instance, in HCT116 and OVCAR-3 cancer cells, this compound treatment led to caspase-3 activation and cytochrome c release, confirming the engagement of the mitochondrial caspase cascade. nih.gov In breast cancer cells, the pro-apoptotic effect is linked to the generation of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP). nih.gov

| Cancer Type | Cell Lines | Observed Effects | Key Mechanisms | Citation |

|---|---|---|---|---|

| Colon & Ovarian Cancer | HCT116, OVCAR-3 | Apoptosis, Cell Cycle Arrest (G1/G2) | Caspase-3 activation, Cytochrome c release | nih.gov |

| Breast Cancer | MCF-7, MDA-MB-231 | Growth inhibition, Apoptosis | mPTP opening, ROS production, JNK/AMPK activation | nih.gov |

| Pancreatic Cancer | L3.6 | Tumor growth inhibition, Enhanced apoptosis | Increased caspase-3 expression | ascopubs.org |

| Anaplastic Thyroid Carcinoma | - | Inhibition of cell motility | - | nih.gov |

Targeting Cancer Cell Resistance to Apoptosis

A major challenge in cancer therapy is the development of resistance to apoptosis, allowing cancer cells to evade treatment-induced death. This compound has shown potential in overcoming this resistance. nih.gov Cancer cells often exhibit an altered balance in their sphingolipid metabolism, favoring the production of pro-survival lipids like sphingosine-1-phosphate (S1P) over pro-death lipids like ceramide. gavinpublishers.com By introducing exogenous this compound, this balance can be shifted back towards apoptosis.

One mechanism by which this compound counters resistance is by targeting the mitochondria directly. It can induce mitochondrial outer membrane permeabilization (MOMP), a critical step for the release of pro-apoptotic factors. gavinpublishers.com Furthermore, this compound can influence key signaling pathways that regulate cell survival. For example, it can activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates the anti-apoptotic protein Akt, thereby promoting cell death. gavinpublishers.compreprints.org By modulating these fundamental survival pathways, this compound can sensitize resistant cancer cells to apoptotic stimuli.

Combination Therapies and Adjuvant Roles

The therapeutic potential of this compound is significantly amplified when used in combination with other anticancer agents. nih.govascopubs.org Its ability to induce apoptosis and modulate survival signaling pathways makes it an effective adjuvant, enhancing the cytotoxicity of conventional chemotherapies, hormone therapies, and targeted kinase inhibitors. nih.govnih.gov

Combining this compound with traditional chemotherapeutic drugs has demonstrated synergistic effects in various cancer models. nih.gov

Docetaxel (B913) : In breast cancer cells, the co-administration of this compound and docetaxel leads to a dramatic increase in growth inhibition and apoptosis. nih.gov The combination works by synergistically inducing mitochondrial damage, ROS production, and activating pro-apoptotic signaling kinases. nih.gov Studies on murine melanoma (B16) and human breast carcinoma (MCF-7) cells showed that a combination of ceramide and docetaxel resulted in a significantly higher rate of apoptosis and G2/M phase arrest compared to either drug alone. nih.govmdpi.com

Cisplatin : this compound has been shown to significantly enhance the antitumor effects of platinum-based agents like cisplatin. ascopubs.org In a pancreatic cancer model using SCID mice, the combination of this compound with cisplatin (or oxaliplatin) augmented tumor reduction by 57% and increased 6-week survival from 0% (with chemotherapy alone) to 60%. ascopubs.org This enhancement is linked to an increased apoptotic index and caspase-3 expression. ascopubs.org Cisplatin itself can activate enzymes that produce ceramide, and supplementing with this compound further amplifies this pro-apoptotic signal. nih.gov

Doxorubicin : Exogenous this compound sensitizes multiple cancer cell lines to doxorubicin-induced apoptosis. nih.gov This sensitization is achieved by enhancing the activation of AMP-activated protein kinase (AMPK), which subsequently leads to the inhibition of the mTOR complex 1 (mTORC1), a key regulator of cell growth and proliferation. nih.govresearchgate.net

| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect | Mechanism of Synergy | Citation |

|---|---|---|---|---|

| Docetaxel | Breast Cancer (MCF-7, MDA-231) | Striking increase in growth inhibition and apoptosis | Enhanced mPTP opening, ROS production, JNK/AMPK activation | nih.gov |

| Cisplatin / Oxaliplatin | Pancreatic Cancer (L3.6 xenograft) | 57% augmentation in tumor reduction; increased survival | Enhanced apoptosis and caspase-3 expression | ascopubs.org |

| Doxorubicin | Multiple Cancer Cell Lines | Sensitization to apoptosis | Enhanced AMPK activation and subsequent mTORC1 inhibition | nih.gov |

The combination of this compound and tamoxifen has shown promise, particularly in treating aggressive and resistant forms of breast cancer, including triple-negative breast cancer (TNBC). nih.gov Tamoxifen, an antiestrogen, can also modulate ceramide metabolism. nih.gov When used together, nanoliposomal tamoxifen enhances the cytotoxicity of nanoliposomal this compound in TNBC cells. nih.govaacrjournals.org This combination induces cell-cycle arrest at both G1 and G2 phases and promotes caspase-dependent apoptosis. nih.gov A key part of this synergy involves the combined targeting of lysosomal and mitochondrial integrity, amplifying the cell death signal. nih.govnih.gov This drug regimen may represent a new therapeutic avenue for hormone-insensitive breast cancers. nih.gov In acute myelogenous leukemia (AML), the this compound-tamoxifen combination induces apoptosis by targeting mitochondria, increasing ROS, and inhibiting glycolysis. nih.gov

Targeting specific signaling pathways with kinase inhibitors is a cornerstone of modern oncology. This compound can act synergistically with these targeted agents.

mTOR inhibitors : The combination of this compound with mTOR inhibitors has proven effective in preclinical models of pancreatic and ovarian carcinoma. nih.gov this compound enhances the effects of mTOR inhibition by promoting the activation of AMPK, a negative regulator of the mTORC1 complex. nih.gov This dual approach, hitting the same critical survival pathway from two different angles, leads to more profound antitumor effects.

EGFR inhibitors : In cancers with mutations that confer resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors, such as KRAS-mutant colorectal cancer, this compound has been shown to be effective when combined with the EGFR inhibitor cetuximab. nih.gov While specific mechanistic studies on this compound with EGFR inhibitors are part of a broader strategy, the principle involves using ceramide to induce a pro-death cellular environment that complements the anti-proliferative action of the kinase inhibitor. nih.govfrontiersin.org

Specific Cancer Types Under Investigation

The sphingolipid N-hexanoyl-D-erythro-sphingosine, commonly known as this compound, has emerged as a significant area of interest in oncology research. Its role as a pro-apoptotic and anti-proliferative agent has been investigated across a spectrum of malignancies. This article delves into the preclinical findings related to the therapeutic application of this compound in various cancer models, focusing on its mechanisms of action and effects on cancer cell lines.

Research has highlighted the potential of this compound in treating highly aggressive brain tumors such as glioblastoma and astrocytoma. Studies have demonstrated that this compound can induce programmed cell death, or apoptosis, in these cancer cells.

In human astrocytoma grade IV (glioblastoma multiforme) HTB12 cell lines, treatment with this compound has been shown to trigger p53-dependent apoptosis. nih.gov The tumor suppressor protein p53 plays a crucial role in this process. Its induction by this compound initiates a cascade of events leading to cell death. nih.gov Experimental evidence from these studies confirmed cell death in approximately 65% of treated cells. nih.gov The apoptotic mechanism was further substantiated by DNA fragmentation and activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Further investigations into the effects of this compound on C6 rat glioma cells have shown that it exerts a potent cytotoxic effect, leading to over 90% cell death after short-term application. turkishneurosurgery.org.trturkishneurosurgery.org.tr This cytotoxic action is dose- and time-dependent, with a significant lethal effect observed at a concentration of 100 µM after 24 and 48 hours. turkishneurosurgery.org.tr The morphological and ultrastructural changes induced by this compound, such as nuclear condensation and fragmentation, are characteristic of apoptosis. turkishneurosurgery.org.trturkishneurosurgery.org.tr

Interactive Data Table: Effects of this compound on Brain Cancer Cells

| Cell Line | Cancer Type | This compound Concentration | Key Findings |

|---|---|---|---|

| HTB12 | Human Astrocytoma Grade IV (Glioblastoma Multiforme) | Not specified | Induces p53-dependent apoptosis; ~65% cell death; Confirmed by DNA fragmentation and Caspase-3 activation. nih.gov |

| C6 Glioma Cells | Rat Glioma | 100 µM | >90% cell death after 24 and 48 hours; Induces morphological changes characteristic of apoptosis. turkishneurosurgery.org.tr |

In the context of non-small cell lung cancer (NSCLC), this compound has been shown to induce apoptosis through various signaling pathways.

Studies utilizing the NSCLC cell lines A549 and PC9 have demonstrated that ceramide treatment can upregulate the expression of thioredoxin-interacting protein (Txnip) while reducing the activity of thioredoxin (Trx1). nih.gov This modulation of the Txnip/Trx1 complex is a key mechanism through which ceramide exerts its pro-apoptotic effects in these lung cancer cells. nih.gov The viability of both A549 and PC9 cells was significantly reduced in a time- and concentration-dependent manner, with a notable effect at concentrations of 50, 100, and 200 µmol/l. nih.gov

Further research on A549 cells has elucidated the involvement of the c-Jun NH2-terminal kinase (JNK) pathway in ceramide-induced apoptosis. manchester.ac.uknih.gov this compound was found to promote the phosphorylation of the pro-apoptotic protein Bim and induce the translocation of active JNK to the mitochondria. manchester.ac.uknih.gov This series of events suggests a JNK-mediated mechanism involving Bim in the execution of apoptosis in these lung cancer cells. manchester.ac.uk

Interactive Data Table: Effects of this compound on Non-Small Cell Lung Cancer Cells

| Cell Line | Key Findings |

|---|---|

| A549 & PC9 | This compound induces apoptosis by upregulating Txnip and reducing Trx1 activity. nih.gov Cell viability is significantly reduced at 50, 100, and 200 µmol/l. nih.gov |

| A549 | This compound promotes apoptosis via a JNK-dependent mechanism involving the phosphorylation of Bim and its translocation to the mitochondria. manchester.ac.uknih.gov |

The therapeutic potential of this compound in breast cancer has been explored, particularly in combination with existing chemotherapeutic agents.

Co-administration of this compound with docetaxel, a commonly used chemotherapy drug, has been shown to significantly enhance growth inhibition and apoptosis in MCF-7 and MDA-231 breast cancer cells. nih.gov This synergistic effect is associated with the opening of the mitochondrial permeability transition pore (mPTP), a significant increase in reactive oxygen species (ROS) production, and the activation of pro-apoptotic AMP-Protein Kinase (AMPK) and c-Jun N-terminal kinases (JNK). nih.gov

In another study, the combination of this compound with a targeted inhibitor of acid ceramidase (AC), DM102, also produced synergistic decreases in the viability of MDA-MB-231, MCF-7, and BT-474 breast cancer cells. nih.gov As a single agent, this compound showed moderate cytotoxicity with an IC50 of 5-10 μM. nih.gov However, the combination therapy led to a significant increase in apoptosis, confirmed by caspase-3 cleavage, a greater than 3-fold increase in caspase 3/7 activation, and a more than 70% increase in Annexin-V positive cells in MDA-MB-231 cells. nih.gov This combination also resulted in a 4-fold increase in ROS levels and shifted the Bax:Bcl-2 ratio to over 9-fold that of control cells, indicating a strong pro-apoptotic response. nih.gov

Interactive Data Table: Effects of this compound on Breast Cancer Cells

| Cell Line(s) | Combination Agent | This compound Concentration (as single agent) | Key Findings of Combination Therapy |

|---|---|---|---|

| MCF-7, MDA-231 | Docetaxel | Not specified | Striking increase in growth inhibition and apoptosis; Associated with mPTP opening, ROS production, and AMPK/JNK activation. nih.gov |

| MDA-MB-231, MCF-7, BT-474 | DM102 (Acid Ceramidase Inhibitor) | IC50 of 5-10 μM | Synergistic decrease in cell viability; >3-fold increase in caspase 3/7 activation; 4-fold increase in ROS; Bax:Bcl-2 ratio shifted to >9-fold of control. nih.gov |

In cutaneous T cell lymphoma (CTCL), this compound has demonstrated a potent and selective cytotoxic effect on malignant T cells.

Studies on CTCL cell lines, MyLa and HuT78, have shown that this compound significantly reduces cell viability and induces cell death through both apoptosis and necrosis. researchgate.netnih.gov The effect is dose- and time-dependent, with a 100 µM concentration of this compound for 24 hours causing a reduction in cell viability of 91.4% in MyLa cells and 89.9% in HuT78 cells. nih.gov At a concentration of 25 µM, this compound induced cytotoxicity of 30.9% in MyLa and 48.8% in HuT78 cells after 24 hours. nih.gov In contrast, normal human keratinocytes were less affected, suggesting a therapeutic window for targeting the cancer cells. researchgate.netnih.gov The mechanism of cell death was confirmed by the detection of lactate dehydrogenase (LDH) release for necrosis and PARP1 cleavage and Annexin V staining for apoptosis. researchgate.netresearchgate.net

Interactive Data Table: Effects of this compound on Cutaneous T Cell Lymphoma Cells

| Cell Line | This compound Concentration | Duration | Effect on Cell Viability | Cytotoxicity (LDH release) |

|---|---|---|---|---|

| MyLa | 100 µM | 24 h | 91.4% reduction | 56.5% |

| HuT78 | 100 µM | 24 h | 89.9% reduction | 60.8% |

| MyLa | 25 µM | 24 h | Not specified | 30.9% |

| HuT78 | 25 µM | 24 h | Not specified | 48.8% |

The anti-tumor activity of this compound has also been investigated in the context of canine mammary cancer, a disease with similarities to human breast cancer.

In canine mammary cancer cell lines, CHMp and CMT7364, this compound has been shown to inhibit cell growth by regulating the cell cycle. nih.govdntb.gov.uanih.gov Furthermore, it effectively inhibits the migration and invasion of these cancer cells. nih.gov For instance, after 48 hours of treatment, this compound reduced the healing percentage in a wound healing assay to 40.41% in CHMp cells and 67.82% in CMT7364 cells, compared to near-complete healing in control groups. nih.gov

The mechanism behind these effects involves the targeting of the transcription factor EGR3 and the subsequent regulation of the JAK1/STAT3 signaling pathway. nih.govdntb.gov.uanih.gov In vivo studies using xenograft models have further demonstrated that this compound can decrease tumor growth and lung metastasis. nih.gov

Interactive Data Table: Effects of this compound on Canine Mammary Cancer Cells

| Cell Line | Effect | Mechanism |

|---|---|---|

| CHMp, CMT7364 | Inhibits cell growth, migration, and invasion. nih.govdntb.gov.uanih.gov | Regulates the cell cycle; Targets EGR3 to modulate the JAK1/STAT3 signaling pathway. nih.govdntb.gov.uanih.gov |

In multiple myeloma, this compound has demonstrated the ability to inhibit the proliferation of malignant plasma cells and promote their apoptotic death.

In the human multiple myeloma OPM2 cell line, this compound dose-dependently inhibited cell proliferation and induced apoptosis at concentrations ranging from 1.25 to 40 µmol/L. nih.gov The apoptotic mechanism was confirmed to be mediated through the caspase pathway, with elevated levels of cleaved caspase-3 and caspase-9, as well as PARP cleavage. nih.gov

Interestingly, this compound also influences the communication between myeloma cells by stimulating the secretion of exosomes containing tumor-suppressive microRNAs. nih.gov This suggests a dual mechanism of action: a direct pro-apoptotic effect on the cancer cells and an indirect effect through the modulation of the tumor microenvironment.

Interactive Data Table: Effects of this compound on Multiple Myeloma Cells

| Cell Line | This compound Concentration | Key Findings |

|---|---|---|

| OPM2 | 1.25 - 40 µmol/L | Dose-dependent inhibition of proliferation and promotion of apoptosis. nih.gov |

| OPM2 | Not specified | Activation of caspase-3 and caspase-9, and PARP cleavage. nih.gov |

| OPM2 | Not specified | Stimulates secretion of exosomes with tumor-suppressive microRNAs. nih.gov |

Hepatocellular Carcinoma

This compound has been investigated as a potential therapeutic agent in hepatocellular carcinoma (HCC), demonstrating the ability to enhance the efficacy of other cancer treatments. When used in combination with AZD-8055, a dual inhibitor of mTORC1/2, this compound significantly increased the cytotoxic effects of the drug on a panel of HCC cell lines, including HepG2, Hep3B, and SMMC-7721 nih.gov. This combination synergistically promoted pro-apoptotic and anti-survival activities in primary human HCC cells, while notably not affecting non-cancerous human hepatocytes nih.gov. The synergistic action was linked to the suppression of the Akt-mTOR complex 1/2 cascade activation nih.gov.

In preclinical in vivo studies, the co-administration of a liposome-packaged this compound dramatically potentiated the anti-tumor activity of AZD-8055 in nude mice with HepG2 hepatoma xenografts nih.gov. While ceramide content is generally reported to be reduced in HCC, which contributes to decreased apoptosis, the administration of exogenous this compound aims to counteract this mdpi.com.

Further research utilizing a nanoliposome-loaded form of this compound (LipC6) has shown it can slow the growth of liver tumors in mice and enhance the anti-tumor immune response nih.gov. LipC6 was found to reduce the number of tumor-associated macrophages (TAMs) and their production of reactive oxygen species. It also induced TAMs to differentiate into an M1 phenotype, which lessens immune suppression and boosts the activity of CD8+ T cells nih.gov. These findings suggest that LipC6 could potentially improve the effectiveness of immunotherapy for patients with hepatocellular carcinoma nih.gov. Additionally, combination therapy of LipC6 with an anti-CTLA4 antibody has been shown to significantly slow tumor growth and enhance the infiltration of tumor-suppressing CD8⁺ T cells researchgate.net.

| Model System | This compound Formulation | Combination Agent | Key Findings | Reference |

|---|---|---|---|---|

| HCC Cell Lines (HepG2, Hep3B, SMMC-7721) | This compound | AZD-8055 (mTORC1/2 inhibitor) | Augmented cytotoxicity and potentiated apoptotic death. | nih.gov |

| HepG2 Xenograft in Mice | Liposome-packed this compound | AZD-8055 | Dramatically potentiated anti-tumor activity. | nih.gov |

| Immune Competent Mouse Model | Nanoliposome C6-Ceramide (LipC6) | None | Reduced tumor growth; decreased TAMs and increased CD8+ T cell activity. | nih.gov |

| Mouse Model | Nanoliposome C6-Ceramide (LipC6) | Anti-CTLA4 Antibody | Significantly slowed tumor growth and enhanced anti-tumor immunity. | researchgate.net |

Ovarian Cancer

In the context of ovarian cancer, this compound has been shown to act synergistically with conventional chemotherapeutic drugs nih.gov. Studies have demonstrated that combining this compound with agents like paclitaxel (B517696) leads to a synergistic inhibition of cell proliferation and migration in ovarian cancer cells nih.govoaepublish.com. This combination can restore sensitivity to paclitaxel in taxane-resistant ovarian cancer cells oaepublish.com. For instance, in paclitaxel-resistant HeyA8-MDR and SKOV3-TR cell lines, this compound significantly lowered the IC50 dose of paclitaxel aacrjournals.org. In an orthotopic mouse model, the combination of paclitaxel and this compound resulted in a significantly decreased tumor burden compared to either agent alone aacrjournals.org.

The mechanism of this synergy may involve the modulation of the PI3/AKT cell survival pathway nih.gov. Furthermore, research using fluorescently labeled C6-NBD ceramide revealed that it enters ovarian cancer cells in a polarized manner. Paclitaxel appears to disrupt the cell cytoskeleton, leading to a more even distribution of this compound in the cytoplasm, which results in synergistic cell death nih.gov.

Beyond synergy with chemotherapy, this compound liposomes have also been shown to suppress ovarian cancer cell motility in vitro and inhibit peritoneal metastasis in a murine xenograft model oaepublish.com.

Gastric Cancer

Research into the role of ceramide in gastric cancer has often focused on the enzymes that regulate its production. For example, ceramide synthase 6 (CERS6) has been identified as a potential oncoprotein, with its overexpression correlating with a poor prognosis in gastric cancer patients nih.govnih.govresearchgate.net.

However, direct studies involving the application of exogenous this compound have also been conducted. One study demonstrated that in Epstein-Barr virus (EBV)-positive gastric carcinoma, this compound treatment can increase endogenous ceramide levels and induce EBV lytic replication researchgate.net. This suggests a potential strategy for lytic induction therapy in EBV-associated gastric cancers.

Leukemia

In models of chronic lymphocytic leukemia (CLL), this compound has shown significant therapeutic potential by targeting the metabolic characteristics of cancer cells. Nanoliposomal C6-ceramide has been found to selectively target the "Warburg effect," a metabolic shift towards glycolysis seen in many cancers nih.govplos.org. In CLL cells, which are highly dependent on glycolysis, nanoliposomal this compound induces caspase-independent necrotic cell death nih.govplos.org. This effect is associated with the inhibition of both the RNA and protein expression of GAPDH, a key enzyme in the glycolytic pathway nih.gov.

In vivo studies using a murine model of CLL confirmed that treatment with nanoliposomal C6-ceramide led to tumor regression, which was accompanied by the downregulation of GAPDH nih.govplos.org. Furthermore, C6-ceramide nanoliposomes (CNL) have been shown to exhibit exceptional synergistic activity with a small molecule activator of Protein Phosphatase 2A (PP2A) in a multidrug-resistant CLL cell line and in primary CLL samples ex vivo ashpublications.org. This combination triggers apoptotic cell death in CLL cells while having a lesser effect on normal T lymphocytes ashpublications.org.

| Leukemia Type | This compound Formulation | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | Nanoliposomal C6-Ceramide | Induces caspase-independent necrotic cell death; elicits tumor regression in vivo. | Targets the Warburg effect by inhibiting GAPDH expression. | nih.govplos.org |